

# Protocol for Simultaneous Patch-Clamp and Calcium Imaging: A Detailed Application Note

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## Compound of Interest

Compound Name: **Calcium**

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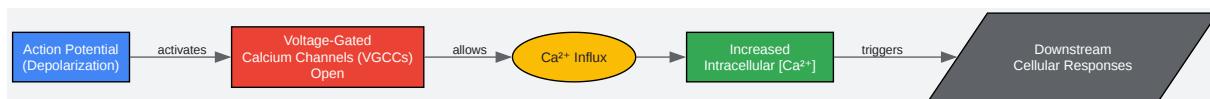
This application note provides a comprehensive protocol for performing simultaneous whole-cell patch-clamp electrophysiology and **calcium** imaging in neuronal preparations. This powerful combination allows for the direct correlation of cellular electrical activity with intracellular **calcium** dynamics, offering invaluable insights into neuronal function, synaptic plasticity, and the effects of pharmacological agents. This guide is intended for researchers, scientists, and drug development professionals.

## Introduction

Simultaneous patch-clamp and **calcium** imaging is a cornerstone technique in modern neuroscience and drug discovery.<sup>[1][2][3]</sup> It allows for the precise measurement of membrane potential and ionic currents via patch-clamp, while concurrently visualizing changes in intracellular **calcium** concentration ( $[Ca^{2+}]_i$ ) using fluorescent indicators.<sup>[4][5][6]</sup> This dual approach enables a direct link between neuronal firing, synaptic events, and the resulting **calcium** signals that trigger a myriad of downstream cellular processes.<sup>[2][7]</sup> Understanding this relationship is critical for elucidating the mechanisms of neuronal communication, investigating neurological disorders, and screening the efficacy and mechanism of action of novel therapeutics.<sup>[7]</sup>

## Signaling Pathway: From Action Potential to Intracellular Calcium Increase

An action potential, a transient depolarization of the neuronal membrane, triggers the opening of voltage-gated **calcium** channels (VGCCs). The influx of extracellular **calcium** through these channels leads to a rapid increase in the intracellular **calcium** concentration. This rise in  $[Ca^{2+}]_i$  acts as a crucial second messenger, initiating various signaling cascades that regulate processes such as neurotransmitter release, gene expression, and synaptic plasticity.

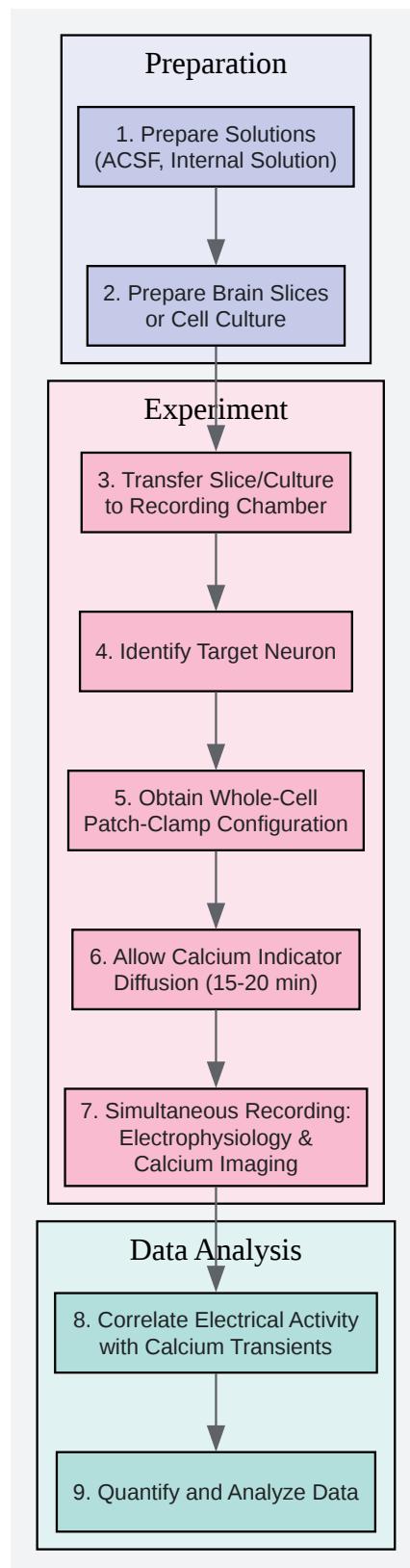


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**Figure 1:** Signaling pathway from action potential to cellular response.

## Experimental Workflow

The general workflow for a simultaneous patch-clamp and **calcium** imaging experiment involves several key stages, from preparing the biological sample to acquiring and analyzing the data.

[Click to download full resolution via product page](#)**Figure 2:** Overview of the experimental workflow.

## Materials and Reagents

### Equipment

Equipment	Manufacturer (Example)	Model (Example)
Patch-Clamp Amplifier	Molecular Devices	MultiClamp 700B
Digitizer	Molecular Devices	Digidata 1550B
Micropipette Puller	Sutter Instrument	P-97
Microscope	Nikon	Eclipse FN1
Imaging Software	Nikon	NIS-Elements Confocal
Electrophysiology Software	Molecular Devices	pCLAMP 10
Micromanipulators	Scientifica	PatchStar
Perfusion System	Warner Instruments	N/A

## Solutions and Reagents

A critical aspect of successful experiments is the quality and composition of the solutions used.

Table 1: Solution Compositions

Solution	Component	Concentration (mM)
High Sucrose Dissection Solution	Sucrose	205
KCl	5	
NaH <sub>2</sub> PO <sub>4</sub>	1.25	
MgSO <sub>4</sub>	5	
NaHCO <sub>3</sub>	26	
CaCl <sub>2</sub>	1	
Glucose	25	
Artificial Cerebrospinal Fluid (ACSF)	NaCl	115
KCl	2.5	
CaCl <sub>2</sub>	2	
MgCl <sub>2</sub>	1	
NaH <sub>2</sub> PO <sub>4</sub>	1.25	
Glucose	11	
NaHCO <sub>3</sub>	25	
Patch-Clamp Pipette Solution	KSO <sub>3</sub> CH <sub>3</sub>	135
KCl	5	
HEPES	10	
MgATP	4	
Na <sub>3</sub> GTP	0.3	
Phosphocreatine	10	

Note: All solutions should be bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub> and have their pH and osmolarity adjusted as needed. For the patch-clamp pipette solution, the pH is typically adjusted to 7.25

with KOH, and the osmolarity should be around 290 mOsm.[4][5]

Table 2: **Calcium** Indicators

Indicator	Type	Typical Concentration	Notes
Oregon Green 488 BAPTA-1 (OGB-1)	Chemical Dye	200 $\mu$ M	High affinity, suitable for detecting small calcium changes.[8]
Oregon Green 488 BAPTA-6F	Chemical Dye	100 $\mu$ M	Lower affinity than OGB-1, better for tracking large, rapid calcium transients.[4]
Fura-2	Ratiometric Chemical Dye	10-250 $\mu$ M	Allows for quantitative measurements of calcium concentration, minimizing effects of dye bleaching and loading.[5][6][9]
bis-fura-2	Ratiometric Chemical Dye	10-250 $\mu$ M	Similar to Fura-2, used for quantitative ratiometric calcium measurements.[5]

## Experimental Protocol

This protocol is adapted for acute brain slices but can be modified for cultured neurons.

### Brain Slice Preparation

- Anesthetize the animal (e.g., mouse) following approved institutional guidelines.
- Perfusion transcardially with ice-cold, oxygenated high-sucrose dissection solution.
- Rapidly dissect the brain and mount it on a vibratome stage.

- Cut coronal or sagittal slices (e.g., 300  $\mu\text{m}$  thick) in the ice-cold, oxygenated high-sucrose solution.
- Transfer slices to a holding chamber containing ACSF oxygenated with 95%  $\text{O}_2$ /5%  $\text{CO}_2$ .
- Allow slices to recover at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.<sup>[4]</sup>

## Patch-Clamp Pipette Preparation

- Pull glass capillaries to a resistance of 3-5  $\text{M}\Omega$  using a micropipette puller.<sup>[4][10]</sup>
- Prepare the internal pipette solution and add the chosen **calcium** indicator (see Table 2).
- Filter the internal solution through a 0.2  $\mu\text{m}$  syringe filter to prevent pipette clogging.<sup>[5]</sup>
- Backfill the pulled pipette with the filtered internal solution.

## Establishing a Whole-Cell Recording

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of ~3 ml/min.<sup>[4]</sup>
- Identify a target neuron using differential interference contrast (DIC) optics.
- Lower the patch pipette into the bath and apply positive pressure.
- Approach the target neuron with the pipette.
- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal ( $> 1 \text{ G}\Omega$ ) in voltage-clamp mode.<sup>[4]</sup>
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.<sup>[4][5]</sup>

## Simultaneous Recording

- After achieving the whole-cell configuration, wait for 15-20 minutes to allow the **calcium** indicator to diffuse from the pipette into the cell.<sup>[4]</sup>

- Switch to current-clamp mode to record membrane potential or maintain voltage-clamp mode to record ionic currents.[4]
- Simultaneously, begin acquiring fluorescence images of the neuron.
- Stimulate the neuron electrically (e.g., by injecting current steps through the patch pipette) or pharmacologically (by bath application of a compound) to evoke activity.
- Record both the electrophysiological response and the corresponding changes in fluorescence intensity.

## Data Presentation and Analysis

The acquired data consists of two synchronized streams: the electrophysiological recording and the time-lapse fluorescence images.

- **Electrophysiological Analysis:** Analyze the patch-clamp data to determine properties such as resting membrane potential, action potential firing frequency, and synaptic currents using software like pCLAMP.
- **Calcium Imaging Analysis:**
  - Define a region of interest (ROI) over the neuronal soma or dendrites.
  - Measure the average fluorescence intensity within the ROI for each frame.
  - Calculate the change in fluorescence relative to the baseline ( $\Delta F/F_0$ ), where  $F$  is the fluorescence at a given time and  $F_0$  is the baseline fluorescence.
- **Correlation:** Correlate the timing of electrical events (e.g., action potentials) with the onset and amplitude of the **calcium** transients ( $\Delta F/F_0$ ). This allows for a direct assessment of how electrical activity drives **calcium** signaling.[7]

Table 3: Example Quantitative Data Summary

Parameter	Value
Resting Membrane Potential	-65 ± 5 mV
Action Potential Amplitude	80 ± 10 mV
Baseline $[Ca^{2+}]_i$ (Fura-2 Ratio)	0.8 ± 0.2
Peak $\Delta F/F_0$ per Action Potential	5-10%
Time to Peak of $Ca^{2+}$ Transient	50-100 ms
Decay Tau of $Ca^{2+}$ Transient	500-1000 ms

## Troubleshooting

Issue	Possible Cause	Solution
Unstable Seal	Poor slice health; Debris on cell membrane	Use healthier slices; Gently clean the cell surface with the pipette tip under positive pressure.
Low Signal-to-Noise in Imaging	Low indicator concentration; Photobleaching	Increase indicator concentration; Reduce laser power or exposure time.
Recording Rundown	Dialysis of essential intracellular components	Use a perforated patch-clamp configuration to preserve the intracellular milieu. <a href="#">[5]</a> <a href="#">[11]</a>
No Calcium Transient with Firing	Problem with VGCCs; High intracellular calcium buffering	Check for VGCC function with specific blockers/agonists; Be mindful of chelators in the internal solution. <a href="#">[5]</a>

By following this detailed protocol, researchers can effectively implement simultaneous patch-clamp and **calcium** imaging to gain deeper insights into the intricate interplay between electrical signaling and **calcium** dynamics in neurons.

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